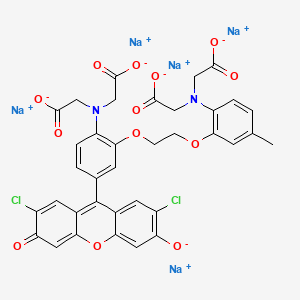

Fluo-3 (sodium salt)

Description

Properties

Molecular Formula |

C36H25Cl2N2Na5O13 |

|---|---|

Molecular Weight |

879.4 g/mol |

IUPAC Name |

pentasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

QWVYPFKPTIDBTE-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Fundamental Principles of Fluo 3 Sodium Salt in Ion Sensing

Molecular Mechanism of Fluorescence Signal Transduction upon Calcium Chelation

The functionality of Fluo-3 as a calcium indicator is rooted in its molecular structure and the conformational changes it undergoes upon binding to Ca²⁺ ions. syronoptics.comsyronoptics.com In its free or unbound state, the Fluo-3 molecule exhibits minimal fluorescence. syronoptics.comaatbio.com However, the chelation of a Ca²⁺ ion induces a significant conformational alteration in the molecule. syronoptics.comsyronoptics.com This structural change dramatically enhances its fluorescence properties. syronoptics.com The result is a substantial increase in fluorescence intensity, which is directly proportional to the concentration of free Ca²⁺, allowing for the quantitative detection of changes in intracellular calcium levels. syronoptics.com This significant increase in fluorescence, reported to be over 100-fold, provides a high-contrast signal for detecting Ca²⁺ release events within cells. wikipedia.orgthermofisher.comnih.gov

The acetoxymethyl (AM) ester form of Fluo-3 is a cell-permeant version that can readily cross cell membranes. syronoptics.comabcam.com Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, membrane-impermeant form of Fluo-3 within the cytosol where it can then bind to calcium. wikipedia.orgsyronoptics.com

Spectral Characteristics Supporting Research Applications

The spectral properties of Fluo-3 are well-suited for common biological research instrumentation, particularly those equipped with argon-ion lasers. thermofisher.comaatbio.com Its absorption maximum is approximately 506 nm, making it efficiently excitable by the 488 nm laser line. aatbio.comcaymanchem.com Upon binding to calcium, Fluo-3 exhibits a strong fluorescence emission with a maximum at approximately 526 nm. aatbio.comcaymanchem.com This emission can be detected using standard filter sets designed for fluorescein (B123965) isothiocyanate (FITC). wikipedia.orgaatbio.com Unlike some other calcium indicators, Fluo-3 does not undergo a spectral shift upon calcium binding; rather, the key change is the dramatic increase in fluorescence intensity. thermofisher.com In its calcium-bound state, Fluo-3 has a reported quantum yield of approximately 0.14 to 0.15. aatbio.comaatbio.comaatbio.com

Table 1: Spectral Properties of Fluo-3 (sodium salt)

| Property | Value |

|---|---|

| Excitation Maximum | ~506 nm aatbio.comcaymanchem.comfluorofinder.com |

| Emission Maximum | ~526 nm aatbio.comcaymanchem.com |

| Quantum Yield (Ca²⁺-bound) | ~0.14 - 0.15 aatbio.comaatbio.comaatbio.com |

| Fluorescence Intensity Increase | >100-fold thermofisher.comnih.gov |

Quantitative Assessment of Calcium Binding Affinity in Experimental Systems

The affinity of Fluo-3 for Ca²⁺ is a critical parameter for the quantitative measurement of calcium concentrations and is expressed by its dissociation constant (Kd). The Kd represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. For Fluo-3, the reported Kd for Ca²⁺ is approximately 390 nM under specific in vitro conditions (22°C in 100 mM KCl, 10 mM MOPS, pH 7.2). thermofisher.comaatbio.comthermofisher.com Some sources report a slightly different value of around 450 nM. biotium.com

It is important to note that the effective Kd of Fluo-3 can vary depending on the specific experimental environment. For instance, studies have shown that the intracellular environment can alter the binding affinity. One study in isolated rabbit cardiomyocytes estimated the intracellular Kd of Fluo-3 to be significantly higher, at 898 ± 64 nM, compared to the value of 558 ± 15 nM determined in free solution. nih.gov This highlights that the affinity of the indicator can be influenced by the cytosolic environment. researchgate.net The relatively lower affinity of Fluo-3 compared to some other indicators can be advantageous for measuring higher peak Ca²⁺ transients without saturating the dye. nih.gov

Table 2: Dissociation Constant (Kd) of Fluo-3 for Calcium

| Condition | Reported Kd (nM) |

|---|---|

| In vitro (22°C, pH 7.2) | ~390 thermofisher.comaatbio.comaatbio.comaatbio.comthermofisher.com |

| In vitro | 450 biotium.com |

| In free solution (Cardiomyocyte study) | 558 ± 15 nih.gov |

| In intact myocytes | 898 ± 64 nih.gov |

| At 37°C | 864 nih.gov |

Influence of Microenvironmental Factors on Fluo-3 Fluorescence Dynamics

The fluorescence properties of Fluo-3 are not solely dependent on the concentration of Ca²⁺; they can also be influenced by various factors within the microenvironment.

Temperature: The fluorescence of Fluo-3 is known to be sensitive to temperature. aatbio.com The dissociation constant (Kd) for Ca²⁺ is temperature-dependent; one study reported a Kd of 864 nM at 37°C, which is significantly higher than the values reported at 22°C. nih.gov Furthermore, temperature can affect the rate of dye leakage from cells, with higher temperatures often increasing the activity of anion transporters that can efflux the dye. aatbio.combiotium.com

pH: Fluo-3 is also pH-sensitive. aatbio.com Changes in pH can alter the fluorescence intensity of fluorescein-based dyes, which share a similar chromophore structure. researchgate.netusda.gov While specific quantitative data on the pH-dependence of Fluo-3 fluorescence is not detailed in the provided search results, the general sensitivity of this class of dyes to pH is a recognized factor.

Cellular Compartmentalization: The local environment within different cellular compartments can affect Fluo-3's fluorescence properties. Research has shown that the fluorescence intensity of Fluo-3 can be higher in the nucleoplasm compared to the cytoplasm, even at identical Ca²⁺ concentrations, pH, and temperature. nih.gov This suggests that the composition of the nucleoplasm itself can alter the dye's fluorescence, a crucial consideration when comparing calcium dynamics between different cellular compartments. nih.gov

Methodological Integration of Fluo 3 Sodium Salt in Advanced Research Techniques

Implementation in Advanced Fluorescence Microscopy

The significant fluorescence enhancement of Fluo-3 upon calcium binding makes it an excellent tool for advanced fluorescence microscopy techniques, enabling detailed visualization of calcium signaling events within single living cells. aatbio.com

Confocal laser scanning microscopy (CLSM) is a premier technique for studying the spatiotemporal dynamics of intracellular signaling, and Fluo-3 is a well-established probe for this purpose. wikipedia.orgthermofisher.com The ability of CLSM to acquire optically sectioned images from deep within a sample allows researchers to map calcium concentrations in three dimensions and track their changes over time. Fluo-3 is particularly suitable for CLSM due to its excitation wavelength of ~506 nm, which is efficiently excited by the 488 nm laser line, and its emission at ~526 nm, which is detectable with standard fluorescein (B123965) isothiocyanate (FITC) filter sets. sigmaaldrich.comcaymanchem.com

Research has utilized Fluo-3 with CLSM to visualize localized calcium events such as "calcium sparks"—microscopic Ca²⁺ release events that are fundamental to processes like excitation-contraction coupling in muscle cells. wikipedia.org Studies have also used this combination to investigate differences in calcium signaling between cellular compartments. For instance, research has shown that the fluorescence properties of Fluo-3 can be influenced by the nuclear environment, resulting in a higher baseline signal in the nucleus compared to the cytoplasm even at identical calcium concentrations. nih.gov This finding underscores the importance of careful calibration and interpretation when analyzing the spatiotemporal aspects of nuclear and cytoplasmic calcium dynamics. nih.gov In studies of apoptosis in Jurkat cells, Fluo-3 combined with the nuclear dye Hoechst 33258 allowed for simultaneous visualization of intracellular calcium levels and nuclear morphology, revealing that cells with condensed nuclei showed minimal nuclear Fluo-3 staining. researchgate.net

Table 1: Spectroscopic Properties and Confocal Application of Fluo-3

| Property | Value/Description | Relevance to CLSM |

|---|---|---|

| Excitation Maximum | ~506 nm | Compatible with common 488 nm laser lines. caymanchem.com |

| Emission Maximum | ~526 nm | Detectable using standard FITC/green channel filters. caymanchem.comanjiechem.com |

| Ca²⁺-bound Quantum Yield | ~0.14 | Provides a bright signal upon binding calcium. aatbio.com |

| Fluorescence Increase | >100-fold | Generates high-contrast images of calcium changes. thermofisher.com |

This table summarizes key properties of Fluo-3 that make it suitable for confocal microscopy applications.

Live-cell imaging with Fluo-3 provides crucial kinetic data on intracellular calcium signaling. By capturing images at high temporal resolution, researchers can analyze the rates of calcium release and sequestration, the frequency of calcium oscillations, and the speed of intercellular calcium waves. nih.gov

Studies on isolated rat liver mitochondria have employed Fluo-3 to evaluate the kinetics of calcium changes within the mitochondrial matrix, demonstrating the probe's effectiveness in tracking ion dynamics within specific organelles. nih.gov In the context of wound healing, live-cell imaging with Fluo-3 has been used to analyze calcium mobilization as a key component of cell-to-cell communication, visualizing how signals propagate through a cell population over time. nih.gov The analysis of the rise and fall times of Fluo-3 fluorescence transients allows for the detailed kinetic study of ionic currents and the mechanisms of calcium clearance from the cytosol. nih.gov

Table 2: Examples of Kinetic Analysis Using Fluo-3 in Live-Cell Imaging

| Research Area | Cell/Tissue Type | Kinetic Parameter Measured | Finding |

|---|---|---|---|

| Mitochondrial Function | Isolated Rat Liver Mitochondria | Kinetics of change of matrix Ca²⁺ concentration | Fluo-3 can effectively monitor the kinetics of mitochondrial Ca²⁺ uptake and release under various metabolic conditions. nih.gov |

| Cell-Cell Communication | Corneal Epithelial Cells | Propagation of Ca²⁺ waves | Mechanical stimulation of a single cell leads to a propagating wave of increased intracellular Ca²⁺ in neighboring cells, visualized by Fluo-3 fluorescence changes over time. nih.gov |

This table presents examples of research where Fluo-3 was used for the kinetic analysis of calcium dynamics.

Application in Flow Cytometry for Population-Level Calcium Responses

Fluo-3 is widely used in flow cytometry to measure calcium responses in large, heterogeneous cell populations. wikipedia.orgthermofisher.com The technique allows for the rapid analysis of thousands of individual cells per second, providing statistical power to studies of cellular activation. When a cell population loaded with Fluo-3 is stimulated, the resulting increase in intracellular calcium leads to a corresponding increase in Fluo-3 fluorescence. This change is detected by the flow cytometer's FL1 detector (typically a 525 nm band-pass filter), the same channel used for FITC. caymanchem.comanjiechem.com

This approach is valuable for immunology, toxicology, and pharmacology to screen for cellular responses to various stimuli. For example, flow cytometry with Fluo-3 has been used to measure calcium flux in Jurkat T-cells following anti-Fas antibody treatment to study apoptosis and in Caco-2 cells to assess responses to other treatments. researchgate.netresearchgate.net This method enables the identification and analysis of specific subpopulations based on their calcium signaling profile, often in conjunction with antibodies labeled with other fluorophores to identify cell surface markers. researchgate.net

Table 3: Flow Cytometry Applications of Fluo-3

| Cell Type | Stimulus | Purpose of Analysis |

|---|---|---|

| Jurkat T-cells | Anti-Fas antibody | To correlate changes in intracellular calcium with the induction of apoptosis. researchgate.net |

| Platelets | Thrombin | To determine changes in intracellular Ca²⁺ in subpopulations of platelets. researchgate.net |

| Caco-2 cells | Bioactive food components | To measure changes in intracellular Ca²⁺ levels following treatment. researchgate.net |

This table illustrates the use of Fluo-3 in flow cytometry to analyze population-level calcium responses in different cell types.

Techniques for Intracellular Delivery and Localization

The intracellular delivery of Fluo-3 is a pivotal step in the experimental workflow for monitoring cytosolic Ca²⁺. The selection of an appropriate loading strategy is crucial for ensuring optimal dye concentration within the cell, minimizing cellular damage, and achieving accurate physiological measurements. The primary methods for intracellular loading of Fluo-3 can be broadly categorized into passive loading using a chemical modification (AM ester) and physical methods that transiently permeabilize the cell membrane.

The most common method for intracellular loading of Fluo-3 involves the use of its acetoxymethyl (AM) ester derivative, Fluo-3 AM. wikipedia.orgsyronoptics.com The core principle of this technique lies in the chemical modification of the Fluo-3 molecule to render it temporarily lipophilic. The carboxyl groups of Fluo-3, which are ionized at physiological pH and prevent its passage across the lipid bilayer, are masked with AM ester groups. medchemexpress.comresearchgate.net This esterification neutralizes the negative charges and increases the molecule's hydrophobicity, allowing it to readily diffuse across the plasma membrane into the cell. syronoptics.comresearchgate.net

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the original, membrane-impermeant Fluo-3 salt. wikipedia.orgresearchgate.net This process effectively traps the dye within the cytosol, where it can bind to Ca²⁺ and fluoresce. syronoptics.comresearchgate.net To aid in the solubilization of the hydrophobic Fluo-3 AM in aqueous loading buffers, a non-ionic surfactant such as Pluronic F-127 is often included. dojindo.combiotium.combiotium.com Pluronic F-127 acts as a dispersing agent, preventing the aggregation of the AM ester and facilitating its delivery to the cell surface. dojindo.combiotium.com To counteract the potential extrusion of the de-esterified Fluo-3 by organic anion transporters in the cell membrane, the inhibitor probenecid (B1678239) can be added to the extracellular medium, thereby improving dye retention. biotium.comaatbio.com

Table 1: Comparison of Fluo-3 AM Loading Parameters and Resulting Signal

For applications where the use of the AM ester is not desirable, or when direct loading of the salt form is preferred, direct microinjection and other mechanical loading methods provide a reliable alternative. These techniques are particularly useful for introducing Fluo-3 (sodium salt) directly into the cytoplasm of a single cell.

Microinjection is a precise technique that utilizes a fine glass micropipette to deliver a defined volume of Fluo-3 salt solution directly into the target cell. researchgate.net This method offers excellent control over the intracellular concentration of the dye and ensures that only the intended cell is loaded. It is often the method of choice for studies on a small number of cells or when the effects of the AM ester or its cleavage byproducts are a concern. For instance, in patch-clamp experiments, the Fluo-3 salt can be included in the pipette solution and allowed to diffuse into the cell upon achieving the whole-cell configuration. nih.gov

Mechanical loading methods, such as scrape-loading, provide a means to load a larger population of adherent cells simultaneously. nih.govspringernature.com In the scrape-loading technique, a layer of cells is gently scraped with a scalpel or rubber policeman in the presence of a solution containing the Fluo-3 salt. nih.govnih.gov This action creates transient pores in the membranes of the cells along the scrape line, allowing the dye to enter the cytoplasm. The loaded cells can then be monitored, and in communication-competent cell populations, the transfer of the dye to adjacent, non-scraped cells via gap junctions can be observed. nih.gov

Table 2: Comparison of Fluo-3 Loading Methods

Electroporation is a physical transfection method that utilizes a pulsed electric field to create transient pores in the cell membrane, thereby allowing the entry of otherwise impermeant molecules like Fluo-3 (sodium salt) into the cytoplasm. nih.govresearchgate.net This technique can be applied to a wide variety of cell types, including those that are difficult to load using chemical methods. researchgate.net

The process involves suspending the cells in a conductive buffer containing the Fluo-3 salt and subjecting them to one or more brief, high-voltage electrical pulses. The parameters of electroporation, such as the voltage, pulse duration, and number of pulses, must be carefully optimized for each cell type to maximize loading efficiency while maintaining cell viability. researchgate.netnih.gov Research has demonstrated the successful electroporation of Fluo-3 into individual cellular processes of neuronal progenitor cells using microelectrodes, highlighting the high spatial resolution achievable with this technique. researchgate.net This method is particularly valuable for targeted loading and for applications where the biochemical artifacts associated with AM esters must be avoided.

Table 3: Exemplary Electroporation Parameters for Cellular Loading

Critical Methodological Considerations and Analytical Refinements for Fluo 3 Sodium Salt Studies

Methodological Implications of Non-Ratiometric Fluorescence Signal Acquisition

A primary characteristic of Fluo-3 is its nature as a single-wavelength, non-ratiometric indicator. Unlike ratiometric dyes such as Fura-2 and Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission wavelength upon binding to Ca²⁺. thermofisher.comthermofisher.com Instead, it displays a dramatic increase in fluorescence intensity, typically over 100-fold, at its emission maximum of approximately 526 nm when saturated with Ca²⁺. wikipedia.orgthermofisher.com

This non-ratiometric property presents several methodological challenges. The measured fluorescence intensity is directly dependent on several factors that can vary between cells and over the course of an experiment, including:

Intracellular Probe Concentration: Variations in dye loading efficiency and retention among cells in a population will lead to different baseline fluorescence levels, making direct comparisons of absolute [Ca²⁺]i between cells problematic.

Cell Path Length and Volume: The fluorescence signal is proportional to the volume of cytoplasm being imaged. Changes in cell morphology or focus can alter the path length of the excitation light, leading to fluctuations in the detected signal that are independent of [Ca²⁺]i changes.

Excitation Light Intensity: Fluctuations in the intensity of the illumination source can directly impact the measured fluorescence, necessitating a stable light source and careful control of illumination parameters.

These dependencies mean that quantitative measurements of [Ca²⁺]i with Fluo-3 are inherently more complex than with ratiometric indicators. thermofisher.com To address these challenges, researchers often resort to reporting changes in fluorescence as a ratio of the current fluorescence (F) to the initial baseline fluorescence (F₀), expressed as F/F₀. This normalization can help to account for variations in dye concentration and cell path length, but it does not provide an absolute measure of [Ca²⁺]i.

Dynamics of Intracellular Probe Retention and Efflux Mechanisms

The effective use of Fluo-3 is contingent on its successful loading and retention within the cytosol. The membrane-permeant acetoxymethyl (AM) ester form of Fluo-3 is typically used for loading into live cells. wikipedia.org Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-3 salt form in the cytoplasm. wikipedia.org However, the retention of the active dye is often incomplete, presenting a significant challenge for long-term imaging experiments.

A primary mechanism for the loss of intracellular Fluo-3 is its active extrusion from the cell by organic anion transporters (OATs). biotium.com These transporters recognize the negatively charged Fluo-3 molecule and actively pump it out of the cytoplasm. The rate of this efflux is temperature-dependent and can vary significantly between different cell types, leading to retention times that can range from minutes to hours. biotium.com

To mitigate this dye leakage, inhibitors of OATs are commonly added to the extracellular medium. thermofisher.com Two of the most frequently used inhibitors are:

Probenecid (B1678239): Typically used at concentrations between 1-2.5 mM. thermofisher.com It has been shown to be essential for obtaining stable Fluo-3 signals in some cell types, such as platelets. nih.gov

Sulfinpyrazone: Generally used at lower concentrations of 0.1-0.25 mM. thermofisher.com

It is important to note that stock solutions of these inhibitors are often alkaline, and the pH of the experimental medium should be readjusted after their addition. thermofisher.com

Table 1: Inhibitors of Fluo-3 Efflux

| Inhibitor | Typical Concentration Range | Key Considerations |

| Probenecid | 1-2.5 mM | Essential for stable signals in some cell types; can have off-target effects. thermofisher.comnih.gov |

| Sulfinpyrazone | 0.1-0.25 mM | Used at lower concentrations than probenecid. thermofisher.com |

Dye Concentration: The final concentration of Fluo-3 AM typically ranges from 1-5 µM. researchgate.netresearchgate.net The optimal concentration should be determined empirically for each cell type to maximize the signal while minimizing potential cytotoxicity and dye-induced buffering of intracellular calcium. In some cases, concentrations as low as possible are recommended to reduce background fluorescence. biotium.com

Incubation Time and Temperature: Cells are generally incubated with Fluo-3 AM for 15-60 minutes. thermofisher.com The temperature of incubation is a critical parameter. While incubation at 37°C can accelerate de-esterification, it also promotes dye sequestration into organelles, particularly mitochondria, and increases the rate of efflux via OATs. biotium.combiotium.com To minimize compartmentalization and favor cytosolic localization, incubation at room temperature is often recommended. biotium.com A subsequent incubation period of about 30 minutes in dye-free medium allows for more complete de-esterification of the AM ester. researchgate.net

Use of Dispersing Agents: Due to the low aqueous solubility of Fluo-3 AM, a non-ionic detergent such as Pluronic® F-127 is frequently used to aid its dispersion in the loading buffer. biotium.com Typically, a final concentration of around 0.02% Pluronic® F-127 is used. nih.gov

Table 2: Optimization Parameters for Fluo-3 AM Loading

| Parameter | Recommended Range/Condition | Rationale |

| Concentration | 1-5 µM | Balance between signal strength and potential toxicity/buffering. researchgate.netresearchgate.net |

| Incubation Time | 15-60 minutes | Sufficient time for dye uptake and de-esterification. thermofisher.com |

| Incubation Temperature | Room Temperature | Minimizes compartmentalization in organelles and reduces dye efflux. biotium.com |

| De-esterification | 30 minutes in dye-free medium | Allows for complete cleavage of AM esters by intracellular esterases. researchgate.net |

| Dispersing Agent | ~0.02% Pluronic® F-127 | Improves solubility of the nonpolar Fluo-3 AM in aqueous media. nih.gov |

Mitigation of Photophysical Alterations (e.g., Photobleaching) in Continuous Imaging

Photobleaching, the irreversible photodestruction of a fluorophore, is a significant concern in fluorescence microscopy, particularly during continuous or time-lapse imaging. uni-muenchen.de For Fluo-3, photobleaching leads to a progressive decrease in signal intensity that can be mistaken for a change in [Ca²⁺]i. Several strategies can be employed to mitigate photobleaching:

Minimize Exposure: The most straightforward approach is to reduce the exposure of the sample to the excitation light. This can be achieved by using the lowest possible laser power that still provides an adequate signal-to-noise ratio, reducing the duration of exposure for each image, and increasing the interval between successive images in a time-lapse series.

Use of Antifade Reagents: The inclusion of antifade agents in the imaging medium can significantly reduce photobleaching. bohrium.comresearchgate.net These reagents work by scavenging reactive oxygen species that are a primary cause of photobleaching. Commercially available antifade reagents like Vectashield and homemade solutions containing p-phenylenediamine (B122844) (PPD) have been shown to be effective. bohrium.comresearchgate.net However, it is important to note that some antifade agents can quench the initial fluorescence intensity. bohrium.comresearchgate.net

Oxygen Depletion: Removing molecular oxygen from the imaging medium can also reduce photobleaching, as oxygen is often involved in the photochemical reactions that destroy the fluorophore. uni-muenchen.de

Effects of Intracellular Milieu (e.g., pH, Protein Interactions) on Probe Performance

The fluorescence properties of Fluo-3 are not solely dependent on [Ca²⁺] but can also be influenced by the complex intracellular environment. These factors can alter the dye's Ca²⁺ affinity and fluorescence quantum yield, further complicating the quantitative interpretation of Fluo-3 signals.

pH Sensitivity: The Ca²⁺ binding affinity of Fluo-3 is pH-sensitive. Changes in intracellular pH can therefore alter the fluorescence response to a given [Ca²⁺].

Protein Interactions: A significant portion of Fluo-3 within the cytosol can be bound to intracellular proteins. nih.gov These interactions can alter the spectral properties and Ca²⁺ affinity of the dye. For instance, studies have shown that the fluorescence properties of Fluo-3 can differ between the nucleoplasm and the cytoplasm, with the nucleus often appearing brighter even at the same [Ca²⁺]. nih.gov This is attributed to the different composition of the nuclear environment affecting the dye's fluorescence. nih.gov

Viscosity: The viscosity of the intracellular environment can also influence the fluorescence of the probe.

Quenching by Metal Ions: Certain heavy metal ions, such as Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺, can quench the fluorescence of Fluo-3. nih.gov While these are not typically present at high concentrations in the cytosol, their potential interference should be considered.

Table 3: Influence of Intracellular Environment on Fluo-3

| Factor | Effect on Fluo-3 | Methodological Implication |

| pH | Alters Ca²⁺ binding affinity. | Changes in intracellular pH can confound [Ca²⁺]i measurements. |

| Protein Binding | Can change fluorescence intensity and Ca²⁺ affinity. nih.govnih.gov | May lead to different calibration constants in different subcellular compartments. nih.govnih.gov |

| Viscosity | Can influence fluorescence properties. | Changes in cellular viscosity could potentially affect measurements. |

| Heavy Metal Ions | Quenching of fluorescence by ions like Fe³⁺ and Cu²⁺. nih.gov | Potential for artifactual signal decrease in the presence of these ions. |

Calibration Methodologies for Quantitative Intracellular Calcium Determination

To obtain quantitative estimates of [Ca²⁺]i from Fluo-3 fluorescence signals, an in situ calibration is necessary. This process aims to determine the key parameters of the dye's response within the specific intracellular environment of the experiment. The relationship between [Ca²⁺] and fluorescence (F) is typically described by the following equation:

[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

Where:

K_d is the dissociation constant of the Fluo-3/Ca²⁺ complex.

F_min is the fluorescence intensity in the absence of Ca²⁺.

F_max is the fluorescence intensity at saturating Ca²⁺ concentrations.

The determination of these parameters in living cells is challenging. A common method involves the use of ionophores, such as ionomycin (B1663694) or A23187, to transiently permeabilize the cell membrane to Ca²⁺. thermofisher.com

Determination of F_max: After recording the experimental fluorescence changes, cells are exposed to a high concentration of extracellular Ca²⁺ in the presence of an ionophore. This floods the cell with Ca²⁺, saturating the intracellular Fluo-3 and yielding the F_max value.

Determination of F_min: Subsequently, the extracellular solution is replaced with a Ca²⁺-free solution containing a high concentration of a Ca²⁺ chelator, such as EGTA, again in the presence of the ionophore. This removes all Ca²⁺ from the cell, and the remaining fluorescence represents F_min.

The K_d of Fluo-3 is particularly sensitive to the intracellular environment. While the K_d in simple buffer solutions at 22°C is around 390 nM, it has been shown to increase significantly at physiological temperatures (37°C) and in the protein-rich environment of the cytosol. nih.govnih.gov For example, a K_d of 864 nM was measured in platelets at 37°C. nih.gov In rat ventricular myocytes, the K_d for Fluo-3 was found to be significantly higher in a protein-rich buffer mimicking the cytosol compared to a simple buffer. nih.gov This highlights the importance of determining the K_d under conditions that closely resemble the experimental setup.

Table 4: Reported Dissociation Constants (K_d) for Fluo-3

| Condition | K_d (nM) | Reference |

| In vitro (22°C, simple buffer) | ~390 | thermofisher.com |

| In vitro (cell-free media) | 450 | thermofisher.comnih.gov |

| In situ (Platelets, 37°C) | 864 | nih.gov |

| In situ (Rat Ventricular Myocytes, cytosolic mimic) | Significantly higher than in simple buffer | nih.gov |

Comparative Analysis of Fluo 3 Sodium Salt with Alternative Fluorescent Probes in Research Contexts

Contrasting Features with Ratiometric Calcium Indicators (e.g., Fura-2, Indo-1)

Fluo-3 operates as a single-wavelength indicator, exhibiting a substantial increase in fluorescence intensity upon binding with Ca²⁺ without a significant shift in its emission spectrum. wikipedia.orgthermofisher.cn This characteristic simplifies experimental setups and data analysis. In contrast, ratiometric indicators such as Fura-2 and Indo-1 undergo a spectral shift upon ion binding. thermofisher.com Fura-2, for instance, displays an absorption maximum shift from approximately 363 nm in its Ca²⁺-free state to 335 nm when bound to Ca²⁺. thermofisher.com

This ratiometric property allows for the accurate determination of intracellular Ca²⁺ concentrations by calculating the ratio of fluorescence intensities at two different wavelengths (excitation for Fura-2, emission for Indo-1). thermofisher.com This method effectively minimizes artifacts arising from variations in dye loading, cell thickness, and photobleaching. thermofisher.com While Fluo-3 offers simplicity, ratiometric indicators like Fura-2 and Indo-1 provide a more quantitative assessment of ion concentrations. nih.gov However, a drawback of many ratiometric probes is their requirement for UV excitation, which can be more phototoxic to cells compared to the visible light excitation used for Fluo-3. nih.gov For some applications, a ratiometric-like analysis can be achieved by combining Fluo-3 with a dye like Fura Red, which shows decreased fluorescence upon calcium binding. aatbio.com

| Feature | Fluo-3 | Fura-2 | Indo-1 |

| Indicator Type | Single-Wavelength | Ratiometric (Excitation) | Ratiometric (Emission) |

| Primary Advantage | Simplicity, compatibility with visible light excitation | Quantitative measurements, corrects for experimental variability | Quantitative measurements, corrects for experimental variability |

| Primary Limitation | Susceptible to artifacts from dye loading and photobleaching | Requires UV excitation, more complex data acquisition | Requires UV excitation, more complex data acquisition |

| Ca²⁺ Binding Response | >100-fold fluorescence increase | Spectral shift in excitation | Spectral shift in emission |

Performance Benchmarking Against Structural Analogs (e.g., Fluo-4, Fluo-2MA, Fluo-5F, Fluo-8, Cal-520)

The Fluo series of indicators and other structurally similar probes have been developed to improve upon the characteristics of Fluo-3. These analogs offer variations in fluorescence intensity, signal-to-noise ratios, cellular loading properties, and calcium binding affinities.

Fluo-4, a direct analog of Fluo-3 where two chlorine atoms are replaced by fluorine atoms, generally exhibits a greater fluorescence output. moleculardevices.com This structural modification results in increased fluorescence excitation at the 488 nm argon-ion laser line, leading to higher signal levels. thermofisher.com In comparative studies, Fluo-4 has demonstrated the ability to generate a comparable fluorescence response to Fluo-3 at half the loading concentration and in half the incubation time. thermofisher.comthermofisher.com

Fluo-8 is reported to be significantly brighter than both Fluo-3 and Fluo-4, with a fluorescence intensity increase upon Ca²⁺ binding that is approximately two times greater than Fluo-4 and four times that of Fluo-3. nih.gov Cal-520 has also been shown to have a significantly better signal-to-noise ratio compared to Fluo-3 and Fluo-4. nih.gov In a direct comparison for detecting local Ca²⁺ signals, Cal-520 displayed the largest mean ratio fluorescence amplitude (ΔF/F₀) and the highest signal-to-noise ratio among several green-emitting dyes, including Fluo-4 and Fluo-8 variants. nih.gov

| Indicator | Relative Brightness/Signal Enhancement | Key Findings |

| Fluo-4 | Brighter than Fluo-3 | Achieves similar signal to Fluo-3 at lower concentrations and shorter loading times. thermofisher.comthermofisher.com |

| Fluo-8 | ~2x brighter than Fluo-4, ~4x brighter than Fluo-3 | Offers significantly enhanced signal intensity. nih.gov |

| Cal-520 | Superior signal-to-noise ratio compared to Fluo-3/Fluo-4 | Demonstrates the largest fluorescence amplitude changes for local Ca²⁺ events. nih.govnih.gov |

The acetoxymethyl (AM) ester forms of these dyes are used to facilitate their entry into cells, where intracellular esterases cleave the AM group, trapping the indicator. wikipedia.org However, the efficiency of loading and the resulting subcellular distribution can vary. Fluo-4 is often reported to load more readily than Fluo-3. moleculardevices.com

Studies in rat ventricular myocytes have revealed that different Fluo indicator AM esters can lead to distinct staining patterns, suggesting differential compartmentalization within organelles. nih.gov For instance, compartmentalization appears to be more significant with Fluo-4 AM compared to Fluo-3 AM. nih.gov In some cell types, Fluo-3 has been observed to be sequestered by mitochondria. nih.gov Cal-520 is noted for its improved retention within the cytosol, which reduces the issue of indicator compartmentalization in organelles like the mitochondria. nih.gov This improved cytosolic localization allows for more accurate measurements of cytosolic free Ca²⁺. nih.gov

| Indicator | Cellular Loading & Distribution Characteristics |

| Fluo-3 | Can be sequestered in mitochondria in some cell types. nih.gov Loading can be temperature and pH dependent. nih.gov |

| Fluo-4 | Generally loads more readily than Fluo-3. moleculardevices.com May show greater organellar compartmentalization than Fluo-3. nih.gov |

| Fluo-8 | Can be loaded at room temperature, unlike Fluo-3 and Fluo-4 which often require 37°C. nih.gov |

| Cal-520 | Exhibits improved cytosolic localization and retention, minimizing mitochondrial sequestration. nih.gov |

The dissociation constant (Kd) is a measure of the indicator's affinity for Ca²⁺. While in vitro Kd values provide a baseline, the apparent intracellular Kd can be significantly different due to interactions with the complex cytosolic environment. For example, the in vitro Kd for Fluo-3 is approximately 390 nM. aatbio.com However, studies in HeLa cells have shown that the apparent intracellular Kd of Fluo-3 increases to around 810 nM. nih.gov

The presence of intracellular proteins can alter the Ca²⁺ affinity of these dyes. In protein-rich solutions designed to mimic the cytosol, the Kd of Fluo-3 and Fluo-4 increased significantly, while the change for Fluo-2MA was more modest. nih.gov This suggests that in a cellular environment, Fluo-2MA may have a much higher Ca²⁺ affinity (lower Kd) than Fluo-3 and Fluo-4. nih.gov Fluo-5F is an analog with a lower Ca²⁺-binding affinity (higher Kd, ~2.3 µM), making it suitable for detecting higher Ca²⁺ concentrations that would saturate Fluo-3. thermofisher.com

| Indicator | In Vitro Kd (nM) | Apparent Intracellular Kd (nM) & Context |

| Fluo-3 | ~325-390 aatbio.comaatbio.com | Can increase to ~810 in HeLa cells. nih.gov Significant increase in protein-rich solutions. nih.gov |

| Fluo-4 | ~345 aatbio.com | Can increase to ~1000 in HeLa cells. nih.gov Significant increase in protein-rich solutions. nih.gov |

| Fluo-2MA | ~390 nih.gov | Shows a more modest increase in Kd in protein-rich solutions compared to Fluo-3/Fluo-4, suggesting a higher intracellular affinity. nih.gov |

| Fluo-5F | ~2300 (2.3 µM) thermofisher.com | Designed for measuring higher Ca²⁺ concentrations. thermofisher.com |

| Fluo-8 | ~389 aatbio.com | - |

| Cal-520 | ~320 aatbio.com | - |

Synergistic Applications with Complementary Fluorescent Probes (e.g., Zinc Indicators)

The distinct spectral properties and ion selectivities of different fluorescent probes allow for their synergistic use in monitoring multiple intracellular events simultaneously. A notable example is the combined use of a calcium indicator like Fluo-3 with a zinc indicator.

FluoZin-3 is a fluorescent indicator for Zn²⁺ that is structurally similar to Fluo-3 and shares its visible light excitation properties. nih.gov It is highly sensitive to Zn²⁺, with a Kd of approximately 15 nM, and is largely unperturbed by physiological concentrations of Ca²⁺ and Mg²⁺. nih.gov This high selectivity makes it possible to measure changes in intracellular Zn²⁺ and Ca²⁺ in the same cell population.

Research has demonstrated a method for the simultaneous detection of intracellular Ca²⁺ and Zn²⁺ using FluoZin-3 for zinc and the ratiometric indicator Fura-2FF for calcium. nih.gov In such dual-dye experiments, FluoZin-3 robustly reports on [Zn²⁺]i while the other dye reports on [Ca²⁺]i, enabling the investigation of the interplay between these two important second messengers, particularly in contexts like excitotoxicity where deregulation of both ions is implicated. nih.gov Given their similar spectral properties, combining Fluo-3 with a red-shifted zinc indicator could also be a viable strategy for dual-ion imaging.

Advanced Research Applications of Fluo 3 Sodium Salt Across Biological Systems

Investigations in Cellular Physiology and Signal Transduction

Fluo-3 (sodium salt) is a fluorescent indicator widely utilized for measuring intracellular calcium (Ca²⁺), a critical second messenger in a vast array of cellular processes. wikipedia.orgsyronoptics.com Its utility stems from a significant increase in fluorescence intensity upon binding to Ca²⁺, combined with an absorption spectrum compatible with excitation by common 488 nm argon-ion laser sources used in confocal microscopy and flow cytometry. thermofisher.comthermofisher.comthermofisher.com This allows for the real-time investigation of the spatio-temporal dynamics of Ca²⁺ signaling in living cells. wikipedia.orgthermofisher.com While its acetoxymethyl (AM) ester form is used for loading into cells, the hydrolyzed Fluo-3 becomes trapped intracellularly to report on Ca²⁺ changes. wikipedia.org

Elucidation of Excitation-Contraction Coupling Mechanisms

The introduction of Fluo-3 was pivotal in advancing the understanding of excitation-contraction (E-C) coupling, the process linking an electrical stimulus (excitation) to a mechanical response (contraction) in muscle cells. nih.govnih.gov Its high signal-to-noise ratio and fast kinetics enabled the visualization of elementary Ca²⁺ release events. nih.gov

Cardiac Myocytes: In cardiac muscle cells, Fluo-3 was instrumental in the discovery of "Ca²⁺ sparks"—highly localized, short-lived Ca²⁺ release events from the sarcoplasmic reticulum (SR) that represent the fundamental building blocks of the global Ca²⁺ transient that triggers contraction. wikipedia.orgnih.gov Studies using Fluo-3 have allowed researchers to compare Ca²⁺ transients in different subcellular regions, revealing, for example, that in newborn rabbit ventricular myocytes, peak systolic [Ca²⁺] occurs earlier and is higher in the subsarcolemmal space compared to the cell center. ahajournals.org The dye is also used to assess how mutations in Ca²⁺ handling proteins, such as ryanodine (B192298) receptors (RyR), affect the magnitude and rate of Ca²⁺ release during E-C coupling. pnas.org

Skeletal Muscle: In skeletal muscle fibers, Fluo-3 has been used to quantify myoplasmic Ca²⁺ concentration changes during twitches, tetani, and contractures induced by high potassium. nih.gov These studies have helped determine the threshold [Ca²⁺] for tension development and have revealed that under certain conditions, a dissociation can occur between the myoplasmic Ca²⁺ concentration and the mechanical force output, suggesting desensitization of contractile proteins or non-uniform Ca²⁺ release. nih.gov

| Biological System | Phenomenon Investigated | Key Findings with Fluo-3 | References |

|---|---|---|---|

| Cardiac Myocytes | Ca²⁺ Sparks and Transients | Enabled the discovery and characterization of localized Ca²⁺ sparks as the elementary events of E-C coupling. | wikipedia.orgnih.gov |

| Newborn Rabbit Ventricular Myocytes | Subcellular Ca²⁺ Gradients | Revealed spatial and temporal gradients in Ca²⁺ transients between the subsarcolemmal space and the cell center. | ahajournals.org |

| Amphibian Skeletal Muscle Fibers | Potassium-Induced Contractures | Quantified peak [Ca²⁺] during twitches and maximal contractures; identified an apparent dissociation between [Ca²⁺]i and tension. | nih.gov |

| Mouse Nerve Terminals (Motor Neurons) | Voltage-Induced Ca²⁺ Release (VICaR) | Compared the kinetics of Ca²⁺ release, showing a significant reduction in the rate of release in terminals with an RyR1 mutation. | pnas.org |

Analysis of Neurotransmitter Release Processes

Neurotransmitter release from a presynaptic terminal is a tightly regulated process triggered by a rapid influx of Ca²⁺ through voltage-gated channels. numberanalytics.com Fluo-3 has been an essential tool for visualizing these critical presynaptic Ca²⁺ dynamics.

Research in this area often combines Fluo-3 imaging with other techniques. For instance, by using photolysis of "caged" Ca²⁺ compounds like nitrophenyl-EGTA, researchers can artificially control intracellular Ca²⁺ levels and observe the direct consequences on synaptic vesicle fusion, as measured by electrophysiological recordings. nih.gov Fluo-3 allows for the monitoring of the resulting Ca²⁺ transients. This approach helps to dissect the complex, interlinked steps of vesicle tethering, priming, and fusion, many of which are Ca²⁺-dependent. nih.gov Furthermore, studies have used Fluo-3 analogs, such as FluoZin-3, to demonstrate the co-release of zinc and glutamate (B1630785) at hippocampal mossy fiber synapses, providing a sensitive optical indicator of exocytotic release. nih.gov

| Neuronal System | Experimental Approach | Role of Fluo-3/Analog | References |

|---|---|---|---|

| Autaptic Neuron Culture | Photolysis of Caged Ca²⁺ (nitrophenyl-EGTA) | Monitors the rapid, controlled increase in presynaptic [Ca²⁺] to study its direct effect on synaptic vesicle fusion. | nih.gov |

| Hippocampal Mossy Fiber Synapse | Zinc-sensitive fluorescence detection | FluoZin-3, a Fluo-3 analog, was used to visualize vesicular zinc release as a surrogate indicator for glutamate exocytosis. | nih.gov |

| Developing Hippocampal Pyramidal Cells | Confocal imaging | Used to detect spontaneous Ca²⁺ transients that are critical for neuronal development. | dojindo.com |

Studies of Calcium-Dependent Enzyme Regulation

Many intracellular enzymes are regulated by Ca²⁺, often through Ca²⁺-binding proteins like calmodulin. Fluo-3 allows researchers to correlate changes in intracellular Ca²⁺ with the activation or modulation of these enzymatic pathways. syronoptics.com

For example, studies on the regulation of L-type Ca²⁺ channels in arterial smooth muscle have used Fluo-dyes to link Ca²⁺ influx to the activation of specific enzymes. Research has shown that vasoconstrictors can induce the generation of reactive oxygen species (ROS), which in turn activate Protein Kinase C alpha (PKCα). nih.gov The subsequent PKCα activity enhances local Ca²⁺ influx through L-type channels, creating "Ca²⁺ sparklets." Fluo-dye imaging was essential to demonstrate the colocalization of ROS production, PKCα activity, and the resulting Ca²⁺ signals, thereby elucidating this complex regulatory cascade. nih.gov Similarly, the regulation of neurotransmitter release is modulated by protein kinases and phosphatases, and Fluo-3 can be used to monitor the upstream Ca²⁺ signals that control these enzymes. numberanalytics.com

Examination of Mitochondrial and Nuclear Calcium Dynamics

Fluo-3 has been employed to investigate Ca²⁺ handling within specific organelles, such as mitochondria and the nucleus, revealing their roles in shaping global and local Ca²⁺ signals.

Mitochondria: Isolated rat liver mitochondria have been shown to sequester Fluo-3, making the dye an effective probe for measuring the ionized Ca²⁺ concentration within the mitochondrial matrix ([Ca²⁺]m). nih.gov These studies have demonstrated that mitochondria can buffer cytosolic Ca²⁺ and that the steady-state [Ca²⁺]m is influenced by factors like extramitochondrial Ca²⁺ levels, Mg²⁺, and respiratory inhibitors. nih.gov The loading of Fluo-3 was found to have no significant effect on mitochondrial respiration or oxidative phosphorylation. nih.gov

Nucleus: While Fluo-3 is used to monitor nuclear Ca²⁺, research has uncovered a significant caveat. Studies in Xenopus oocytes and neuroblastoma cells revealed that the fluorescence properties of Fluo-3 are altered by the nucleoplasmic environment. nih.gov The fluorescence signal of Fluo-3 was approximately two times higher in the nucleus compared to the cytoplasm, even when the Ca²⁺ concentration was experimentally clamped to be identical in both compartments. nih.gov This indicates that the composition of the nucleoplasm itself enhances the dye's fluorescence, a critical factor that must be accounted for when analyzing nuclear Ca²⁺ dynamics. nih.gov

| Organelle | Application of Fluo-3 | Key Research Finding | References |

|---|---|---|---|

| Mitochondria | Monitoring of matrix free Ca²⁺ ([Ca²⁺]m) | Fluo-3 is sequestered by mitochondria and allows for kinetic studies of Ca²⁺ uptake, showing that [Ca²⁺]m is a small fraction of total mitochondrial Ca²⁺. | nih.gov |

| Nucleus | Monitoring of nucleoplasmic Ca²⁺ | The nucleoplasm alters Fluo-3's properties, causing higher fluorescence intensity compared to the cytoplasm at identical [Ca²⁺], requiring careful calibration. | nih.gov |

Interplay Between Reactive Oxygen Species and Calcium Signaling

There is a complex and bidirectional relationship between reactive oxygen species (ROS) and Ca²⁺ signaling, and Fluo-3 has been a valuable tool for dissecting this interplay. Oxidative stress can modulate the function of Ca²⁺ channels, pumps, and transporters, while Ca²⁺ signals can, in turn, affect ROS production.

In cerebral arterial smooth muscle cells, researchers used a combination of a ROS-sensitive dye and a Ca²⁺ indicator (Fluo-5F, an analog of Fluo-3) to investigate local signaling events. nih.gov They found that highly localized, sub-plasmalemmal generation of ROS preceded and colocalized with sites of enhanced L-type Ca²⁺ channel activity ("sparklets"). nih.gov This provided direct evidence for a novel model of local oxidative regulation where vasoconstrictors like angiotensin II stimulate NADPH oxidase to produce ROS, which then activates adjacent PKCα to promote Ca²⁺ influx. nih.gov Other studies have used Fluo-3 to visualize how redox-modifying agents alter Ca²⁺ release from the sarcoplasmic reticulum by affecting the ryanodine receptor (RyR) channels. oup.com

Characterization of Immune Cell Activation and Signaling Pathways

Calcium signaling is fundamental to the activation and function of virtually all immune cells. The binding of an antigen to a lymphocyte receptor, for example, triggers a cascade of intracellular events, leading to a robust and sustained increase in cytosolic Ca²⁺, which is necessary for proliferation and effector functions.

Fluo-3, particularly in flow cytometry applications, has been widely used to monitor these activation-induced Ca²⁺ fluxes in large populations of immune cells. dojindo.com

T-Cells: Studies have shown that when T-cells form stable contact with particles coated with anti-CD3 antibodies (which mimics antigen presentation), they display a fast-rising transient Ca²⁺ signal as measured by Fluo-3. researchgate.net

B-Cells: A standardized flow cytometry method using the brighter analog Fluo-4 has been developed to investigate the Ca²⁺ flux characteristics of different human B-cell subsets. nih.gov This research demonstrated that B-cell subsets show specific, developmental stage-dependent Ca²⁺ flux patterns in response to various stimuli. For instance, naive B-cells were found to respond with a more substantial Ca²⁺ flux to B-cell receptor (BCR) stimulation than memory B-cells. nih.gov

Neutrophils: Fluo-3 has been used to measure cytosolic Ca²⁺ changes in neutrophils, which are critical for functions like chemotaxis, degranulation, and the oxidative burst. dojindo.com

| Immune Cell Type | Stimulus | Key Finding Using Fluo-Dye | References |

|---|---|---|---|

| T-Lymphocytes | Anti-CD3 coated particles | Stable contact with the activating particle triggered a rapid, transient increase in intracellular Ca²⁺. | researchgate.net |

| Human B-Lymphocyte Subsets | BCR cross-linking (e.g., anti-IgM) | Different B-cell subsets (naive vs. memory) exhibit distinct Ca²⁺ flux profiles, indicating stage-dependent signaling. | nih.gov |

| Neutrophils | General agonists | Fluo-3 is used to calibrate and measure cytosolic Ca²⁺, a key signal for neutrophil activation. | dojindo.com |

Contributions to Neuroscience Research Models

The role of calcium as a critical second messenger in neuronal function, from differentiation to synaptic transmission, makes Fluo-3 an invaluable tool in neuroscience. capes.gov.br

Studies of Neuronal Calcium Transients and Plasticity

Fluo-3 has been instrumental in visualizing the rapid changes in intracellular calcium, known as calcium transients, that are fundamental to neuronal activity and plasticity. In developing embryonic Xenopus spinal neurons, Fluo-3 imaging has revealed distinct "spikes" and "waves" of calcium. capes.gov.br The spikes, which are rapid and substantial increases in Ca2+, are linked to spontaneous, calcium-dependent action potentials and are necessary for the expression of the neurotransmitter GABA and the modulation of potassium channels. capes.gov.br The slower calcium waves are thought to regulate the extension of neurites. capes.gov.br

Studies in rat hippocampal neurons use Fluo-3 (or its analogue Fluo-4) to monitor spontaneous calcium transients, which are indicative of neuronal activity and can be modulated by various compounds. nih.gov These transients are often the result of glutamate activating postsynaptic N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx. nih.gov Research has also shown that the characteristics of these calcium transients are crucial for spike-timing-dependent plasticity (STDP), a fundamental mechanism of learning and memory. nih.gov The amplitude of Ca2+ transients in dendritic spines differs depending on the timing of pre- and postsynaptic activity, and this difference is itself dependent on the extracellular calcium concentration, influencing whether long-term potentiation (LTP) or long-term depression (LTD) occurs. nih.gov

Utility in Cardiovascular Research Models

In cardiac muscle, the precise control of intracellular Ca2+ concentration is the basis of excitation-contraction coupling, the process that links the electrical signal of an action potential to the mechanical contraction of the heart. youtube.com Fluo-3's favorable signal-to-noise ratio and fast kinetics have made it a preferred indicator for studying these rapid events. nih.gov

Assessment of Cardiomyocyte Calcium Handling and Contractility

Fluo-3 allows for detailed measurement of both global Ca2+ transients and localized Ca2+ release events, known as "Ca2+ sparks," in cardiomyocytes. nih.gov These sparks are the elementary events of Ca2+ release from the sarcoplasmic reticulum (SR) that summate to form the global Ca2+ transient, which in turn initiates contraction by binding to myofilaments. nih.govyoutube.com

Research using Fluo-3 in isolated rabbit ventricular myocytes has quantified the characteristics of these transients. During electrical stimulation, intracellular Ca2+ can rise to a peak of approximately 1190 nM from a resting level of about 158 nM. nih.gov Studies have also revealed differences in Ca2+ handling based on developmental stage and disease models. For example, Fluo-3 imaging has been used to compare Ca2+ transients in myocytes from hearts that have experienced myocardial infarction with those from healthy hearts. researchgate.net Furthermore, the dissociation constant (Kd) of Fluo-3 for Ca2+, a measure of its binding affinity, has been shown to change from its value in free solution to a higher value within the cell, a critical factor for accurately quantifying intracellular Ca2+ concentrations. nih.govnih.gov

| Parameter | Condition | Cell Type | Ca2+ Concentration (nM) | Source |

| Dissociation Constant (Kd) | In vitro (free solution) | - | 558 ± 15 | nih.gov |

| Dissociation Constant (Kd) | Intact Myocyte | Rabbit Ventricular | 898 ± 64 | nih.gov |

| Resting [Ca2+]i | Quiescent | Rabbit Ventricular | 158 ± 30 | nih.gov |

| Peak [Ca2+]i | 0.5 Hz Stimulation | Rabbit Ventricular | 1190 ± 200 | nih.gov |

Modeling Calcium Trigger Fluxes in Cardiac Myocytes

The influx of a small amount of Ca2+ through L-type calcium channels (LCCs) during an action potential triggers a much larger release of Ca2+ from the SR, a process known as calcium-induced calcium-release (CICR). nih.gov Fluo-3 is essential for studying the "trigger flux" that initiates CICR. Ca2+ sparks, the building blocks of the CICR process, exhibit a rapid rise time of about 10 ms (B15284909) and a decay half-time of around 20 ms. nih.gov

Applications in Diverse Cellular and Disease Research Models

The utility of Fluo-3 extends beyond neuroscience and cardiology into other fields where calcium signaling is a key regulator of cellular function.

Musculoskeletal Physiology

In skeletal muscle, as in cardiac muscle, Ca2+ is the primary trigger for contraction. Fluo-3 has been used in intact single muscle fibers from amphibians to measure the Ca2+ transients associated with twitches, tetani, and potassium-induced contractures. nih.govnih.gov These studies have determined the threshold and peak Ca2+ concentrations required for tension development. For example, in toad muscle fibers, the peak intracellular Ca2+ concentration during a maximal potassium-induced contracture was found to be approximately 10.3 µM, with a threshold for tension development around 1 µM. nih.gov Such research also uncovers complex relationships between Ca2+ levels and muscle tension, noting that under certain conditions, the decay of the calcium transient can be faster than the relaxation of tension. nih.govnih.gov

| Parameter | Measurement | Value (µM) | Source |

| Ca2+ Threshold | Tension Development | ~1.0 | nih.gov |

| Peak [Ca2+]i | Twitches / Tetani | ~4.0 | nih.gov |

| Peak [Ca2+]i | Max K+ Contracture | 10.3 ± 0.8 | nih.gov |

Cancer Cell Biology

Calcium signaling is critically involved in regulating apoptosis, or programmed cell death, a process of significant interest in cancer research. researchgate.netnih.gov Fluo-3 has been employed to monitor intracellular Ca2+ changes during induced apoptosis in cancer cell lines. In a study on A549 lung adenocarcinoma cells, stimulation with hydrogen peroxide (H2O2) caused a rapid and significant increase in cytoplasmic Ca2+, which was correlated with an increase in apoptosis. nih.gov Using Fluo-3, the intracellular Ca2+ concentration in these cells was observed to rise from a baseline of about 112 nM up to over 1,000 nM following H2O2 treatment. nih.gov This demonstrates the role of Ca2+ as a signaling molecule in the apoptotic pathway and the utility of Fluo-3 in dissecting these mechanisms. researchgate.netnih.gov

Computational and Theoretical Frameworks Utilizing Fluo 3 Sodium Salt Derived Data

Development of Spatio-Temporal Models for Intracellular Calcium Dynamics

The rich spatial and temporal information captured in Fluo-3 imaging has been fundamental to the creation of detailed spatio-temporal models of intracellular Ca²⁺ dynamics. These models, often based on reaction-diffusion equations, aim to simulate the intricate interplay of Ca²⁺ release, diffusion, and buffering within the complex three-dimensional environment of the cell.

One of the key applications of Fluo-3 data is in modeling the propagation of intracellular calcium waves. These waves are a common mode of calcium signaling and their characteristics, such as velocity and amplitude, are influenced by a variety of factors including the activity of ion channels and pumps, and the mobility of Ca²⁺ in the cytoplasm and sarcoplasmic reticulum (SR). thermofisher.com For instance, computational models of atrial myocytes have been developed that incorporate detailed intracellular structures and use effective diffusion coefficients for Ca²⁺ to reproduce experimentally observed calcium transients and their dependence on pacing frequency. nih.gov In such models, data from Fluo-3 imaging under various conditions (e.g., different stimulation frequencies) are used to parameterize and validate the model's predictions.

A crucial parameter in these models is the dissociation constant (K_d) of Fluo-3 for Ca²⁺, which relates the fluorescence intensity to the actual free calcium concentration. It has been shown that the K_d of Fluo-3 is sensitive to the cellular environment. For example, in isolated rabbit cardiomyocytes, the K_d of Fluo-3 in the cytosol was found to be significantly different from that in a free solution. nih.gov Furthermore, the K_d is temperature-dependent. thermofisher.com These findings underscore the importance of using environmentally appropriate K_d values in quantitative models to ensure the accurate conversion of Fluo-3 fluorescence data into Ca²⁺ concentrations.

| Condition | Reported K_d (nM) | Reference |

|---|---|---|

| In free solution (22 °C) | 390 | thermofisher.com |

| In free solution (permeabilised cardiomyocyte cytosol) | 558 ± 15 | nih.gov |

| In intact myocytes | 898 ± 64 | nih.gov |

| At 37 °C | 864 | thermofisher.com |

The development of stochastic reaction-diffusion models represents another significant advancement. These models can simulate the behavior of individual molecules and capture the stochastic nature of Ca²⁺ signaling at the nanoscale, such as the opening and closing of ion channels. nih.gov Data from Fluo-3 imaging, particularly the visualization of localized Ca²⁺ events like "calcium sparks," has provided essential validation for these highly detailed models. wikipedia.org

Simulation of Exogenous Calcium Buffer Effects within Complex Cellular Environments

The introduction of any fluorescent Ca²⁺ indicator, including Fluo-3, into a cell inevitably alters the endogenous calcium buffering capacity. Fluo-3 itself is a Ca²⁺ chelator and, at the concentrations typically used for imaging, can significantly buffer intracellular Ca²⁺, thereby influencing the very dynamics it is intended to measure. Computational models have become an indispensable tool for understanding and correcting for these buffering effects.

Simulations can explicitly account for the concentration of Fluo-3 and its Ca²⁺ binding kinetics. The on- and off-rates of Ca²⁺ binding to Fluo-3 are critical parameters in these simulations. Studies using stopped-flow fluorimetry have revealed that the dissociation of Ca²⁺ from Fluo-3 follows a biexponential behavior, with two distinct dissociation rates. nih.gov These kinetic parameters are essential for accurately modeling the temporal response of Fluo-3 to rapid changes in Ca²⁺ concentration.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dissociation Rate (fast) | 550 s⁻¹ | Physiological pH, room temperature | nih.gov |

| Dissociation Rate (slow) | 200 s⁻¹ | Physiological pH, room temperature | nih.gov |

| Association Rate | > 10⁹ M⁻¹s⁻¹ | - | nih.gov |

Researchers have used computational models to simulate how the presence of Fluo-3 at different concentrations affects the amplitude and time course of Ca²⁺ transients. These simulations help in estimating the "true" unperturbed Ca²⁺ signal from the experimentally measured fluorescence data. Moreover, such models can be used to design experiments that minimize the impact of indicator buffering, for example, by determining the lowest possible indicator concentration that still provides an adequate signal-to-noise ratio.

A powerful experimental and modeling approach involves the co-loading of cells with Fluo-3 and a non-fluorescent Ca²⁺ buffer with known properties, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). thermofisher.com By systematically varying the concentration of the added buffer and observing the changes in the Fluo-3 signal, researchers can use computational models to deduce the properties of the endogenous calcium buffering system. This approach allows for a more accurate characterization of the cellular environment and leads to more realistic and predictive models of intracellular Ca²⁺ dynamics.

Future Trajectories and Emerging Research Directions for Fluo 3 Sodium Salt Methodologies

Engineering of Novel Fluo-3 Derivatives with Enhanced Research Utility

The quest for more sensitive, brighter, and less toxic calcium indicators has led to the engineering of several Fluo-3 derivatives. These efforts have focused on minor structural modifications that yield significant improvements in performance.

A prominent example is Fluo-4 , an analog of Fluo-3 where two chlorine atoms are replaced by fluorine atoms. thermofisher.commoleculardevices.com This seemingly minor change results in a significant increase in fluorescence excitation at the 488 nm argon-ion laser line, leading to brighter signals and a better signal-to-background ratio in cellular imaging applications. thermofisher.comaatbio.comresearchgate.net This enhancement allows for the use of lower dye concentrations, which is a less invasive practice. researchgate.net

Further engineering has produced derivatives with varying affinities for calcium, expanding their utility. For instance, Fluo-5F , Fluo-5N , and Fluo-4FF are analogs of Fluo-4 designed with lower Ca²⁺-binding affinities. thermofisher.com This characteristic makes them suitable for detecting high intracellular calcium levels (in the 1 µM to 1 mM range) that would saturate the fluorescent response of higher-affinity indicators like Fluo-3 and Fluo-4. thermofisher.com

More recent developments have led to indicators like Calbryte™ 520 and Cal-520® , which are presented as superior replacements for Fluo-3 and Fluo-4. aatbio.com Cal-520®, for example, offers high sensitivity for evaluating GPCR and calcium channel targets. aatbio.com A significant advantage of these newer dyes is the elimination of the need for probenecid (B1678239), an inhibitor of organic anion transporters that is often used to improve dye retention but can be toxic to cells. aatbio.comnih.gov Cal-520 has a significantly better signal-to-noise ratio compared to Fluo-3 or Fluo-4 and improved retention within the cytosol, allowing for longer imaging experiments. nih.gov

These developments highlight a clear trajectory in the engineering of Fluo-3 derivatives: improving brightness, photostability, and signal-to-noise ratio while reducing cellular toxicity and expanding the dynamic range of calcium detection. moleculardevices.com

| Indicator | Excitation Max (nm) | Emission Max (nm) | Ca²⁺ Kd (nM) | Key Advantages over Fluo-3 |

|---|---|---|---|---|

| Fluo-3 | 506 | 526 | ~390 | Baseline reference |

| Fluo-4 | 494 | 516 | ~345 | Brighter fluorescence at 488 nm excitation, higher signal levels. thermofisher.comresearchgate.net |

| Cal-520 | 492 | 514 | ~320 | Superior signal-to-noise ratio, no probenecid required, better cell retention. aatbio.comnih.gov |

Integration with Advanced Imaging and Optogenetic Technologies

The evolution of Fluo-3 derivatives is intrinsically linked to advancements in imaging hardware and methodologies. The enhanced properties of these newer dyes make them more compatible with demanding, high-resolution imaging techniques.

Advanced Imaging: While Fluo-3 was initially developed for confocal laser-scanning microscopy and flow cytometry, its derivatives are now widely used with more advanced systems like two-photon excitation microscopy. thermofisher.comwikipedia.org The push for higher resolution has led to the adoption of super-resolution microscopy techniques such as STED (Stimulated Emission Depletion) and SIM (Structured Illumination Microscopy). nih.govbiotium.com These methods require bright and highly photostable fluorophores to withstand the high-intensity light used to break the diffraction limit. biotium.com The development of brighter probes like Fluo-4 and Cal-520 is a step in this direction, enabling researchers to visualize calcium dynamics at the nanoscale. aatbio.comresearchgate.net Furthermore, light-sheet microscopy, which offers rapid imaging of large volumes with low phototoxicity, benefits from the high photon yield of modern calcium indicators for in vivo studies in model organisms. researchgate.netnih.gov

Optogenetics: The integration of calcium imaging with optogenetics represents a powerful "all-optical" approach to dissecting cellular and neural circuits. nih.gov Optogenetics uses light to control the activity of genetically modified cells, while indicators like Fluo-3 derivatives are used to report the downstream effects on calcium signaling. youtube.com For example, a neuron can be stimulated with an optogenetic actuator using one wavelength of light, and the resulting calcium influx can be simultaneously recorded using a Fluo-3 analog excited at a different, non-interfering wavelength (e.g., 488 nm). thermofisher.comresearchgate.net This combination allows for precise, temporally controlled experiments that can establish causal links between cellular activation and calcium-dependent processes. nih.gov The development of a broader palette of both optogenetic tools and fluorescent indicators across the spectrum is a key area of progress. nih.gov

| Technology | Required Indicator Properties | Research Application |

|---|---|---|

| Super-Resolution Microscopy (e.g., STED, SIM) | High brightness, high photostability, high signal-to-noise ratio. biotium.com | Visualizing Ca²⁺ nanodomains and elementary release events with unprecedented spatial resolution. wikipedia.orgnih.gov |

| Two-Photon Microscopy | High two-photon absorption cross-section, brightness. wikipedia.org | Deep-tissue in vivo imaging of calcium dynamics with reduced scattering and phototoxicity. nih.gov |

| Light-Sheet Microscopy | High quantum yield, fast kinetics. nih.gov | High-speed, large-volume functional imaging of entire organs or small organisms (e.g., zebrafish brain). researchgate.netnih.gov |

| Optogenetics | Spectral separation from optogenetic actuator, high dynamic range, fast kinetics. youtube.com | All-optical interrogation and recording of circuit function; establishing causality in signaling pathways. nih.gov |

Q & A

Q. What is the optimal protocol for preparing and loading Fluo-3 (sodium salt) into live cells?

Fluo-3 (sodium salt) is typically reconstituted in ultrapure water or physiological buffers (e.g., HEPES) to create a stock solution (1–5 mM). For intracellular loading, the acetoxymethyl (AM) ester form (Fluo-3 AM) is preferred due to its cell permeability. Dissolve Fluo-3 AM in anhydrous DMSO with 20% Pluronic F-127 to enhance solubility and prevent aggregation . Load cells with 2–10 µM Fluo-3 AM for 30–60 minutes at 37°C, followed by a wash step to remove extracellular dye. Ensure cells are maintained in calcium-free buffers during loading to minimize premature Ca²⁺ binding .

Q. How should Fluo-3 fluorescence signals be calibrated to quantify intracellular Ca²⁺ concentrations?

Calibration requires establishing minimum (Fₘᵢₙ) and maximum (Fₘₐₓ) fluorescence values. After loading, treat cells with 5 µM ionomycin (a Ca²⁺ ionophore) in a Ca²⁺-free buffer (e.g., EGTA-containing) to measure Fₘᵢₙ. Subsequently, add saturating Ca²⁺ (e.g., 10 mM CaCl₂) to determine Fₘₐₓ. Use the formula:

where (dissociation constant) for Fluo-3 is \sim400 nM. Validate with in situ calibration curves to account for cell-specific dye retention and environmental factors .

Q. What are the critical parameters for spectral compatibility in fluorescence microscopy or flow cytometry?

Fluo-3 has an excitation peak at 506 nm and emission at 526 nm, making it compatible with 488 nm argon lasers (common in flow cytometry) and FITC filter sets. For confocal microscopy, use a 500–550 nm emission range. Avoid spectral overlap with other fluorophores (e.g., GFP or propidium iodide) by selecting appropriate dichroic mirrors and emission filters .

Advanced Research Questions

Q. How can researchers resolve contradictory Ca²⁺ signals observed in Fluo-3 experiments?

Contradictions may arise from dye overloading (causing buffering artifacts), compartmentalization (e.g., mitochondrial uptake), or photobleaching. Mitigate by:

- Titrating dye concentrations (test 1–10 µM ranges).

- Using compartment-specific inhibitors (e.g., cyclosporin A for mitochondria).

- Applying low-light imaging settings or antioxidants (e.g., ascorbic acid) to reduce photobleaching .

Validate observations with complementary methods, such as Fura-2 ratiometric measurements or electrophysiology .

Q. What experimental design considerations are critical for dynamic Ca²⁺ imaging in heterogeneous cell populations?

- Temporal resolution: Use high-speed imaging (>10 fps) to capture rapid Ca²⁺ transients (e.g., neuronal spikes).

- Spatial sampling: Analyze ≥6 random fields per condition to account for cell-to-cell variability .

- Controls: Include Ca²⁺-free controls (EGTA) and pharmacological agents (e.g., thapsigargin to deplete ER stores) to isolate specific Ca²⁺ pathways .

Q. How can Fluo-3 data be normalized when comparing across cell types or treatment conditions?

Normalize fluorescence intensity () to baseline () as . For heterogeneous responses, use population-level z-score analysis or threshold-based event detection (e.g., >2 SD above baseline). Alternatively, calibrate signals to absolute [Ca²⁺] using in situ values adjusted for pH and temperature .

Q. What are the limitations of Fluo-3 in studying low-magnitude or sustained Ca²⁺ oscillations?

Fluo-3’s high Ca²⁺ affinity (\sim400 nM) may saturate during prolonged high-amplitude signals, obscuring subtle oscillations. For low-magnitude changes, use low-affinity probes (e.g., Fluo-4, \sim3.5 µM) or ratiometric dyes (e.g., Indo-1). For sustained oscillations, ensure dye stability by limiting imaging duration to <30 minutes .

Q. How can Fluo-3 experiments be integrated with simultaneous measurements of other intracellular parameters (e.g., pH or ROS)?

Combine Fluo-3 with pH-sensitive probes (e.g., BCECF) or ROS indicators (e.g., H2DCFDA) using spectral unmixing. Employ sequential imaging to avoid cross-talk. For multi-parametric flow cytometry, use fluorophores with non-overlapping emission spectra (e.g., Fluo-3 with PE-Cy7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.